molecular formula C6H5BrN4 B11778414 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile

Cat. No.: B11778414
M. Wt: 213.03 g/mol
InChI Key: SDYBRJQYRANDKZ-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H5BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 4-(methylamino)pyrimidine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Coupling: Biaryl compounds with extended conjugation.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitrile groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine-2-carbonitrile: Similar structure but lacks the methylamino group.

    4-Amino-5-bromopyrimidine: Contains an amino group instead of a methylamino group.

    5-Bromo-2-chloropyrimidine: Contains a chlorine atom instead of a nitrile group.

Uniqueness

5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is unique due to the presence of both the bromine and methylamino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and unique properties in materials science .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-4-(methylamino)pyrimidine-2-carbonitrile

InChI

InChI=1S/C6H5BrN4/c1-9-6-4(7)3-10-5(2-8)11-6/h3H,1H3,(H,9,10,11)

InChI Key

SDYBRJQYRANDKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)C#N

Origin of Product

United States

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